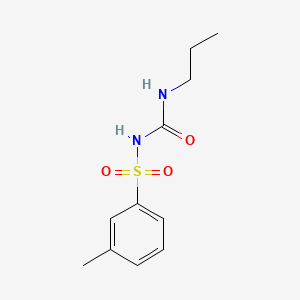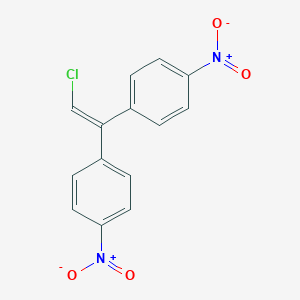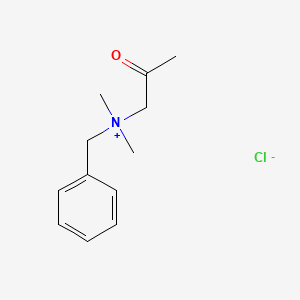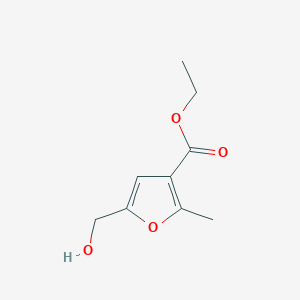
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is an organic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with a carboxylic acid group, a hydroxymethyl group, and a methyl group, with an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Furancarboxylic acid, 5-carboxy-2-methyl-, ethyl ester.
Reduction: 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and resins.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the ester and hydroxymethyl groups can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
- 2,5-Furandicarboxylic acid
- 3-Furancarboxylic acid, methyl ester
Uniqueness
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is unique due to the presence of both a hydroxymethyl group and an ethyl ester group on the furan ring
Propiedades
Número CAS |
15341-70-5 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-3-12-9(11)8-4-7(5-10)13-6(8)2/h4,10H,3,5H2,1-2H3 |
Clave InChI |
SPXOPKHVDHJGLM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


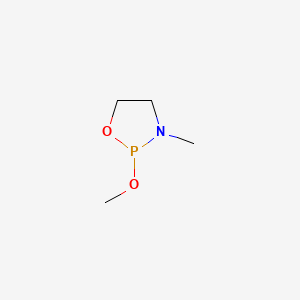
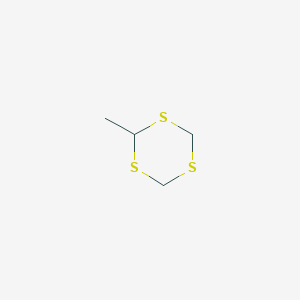
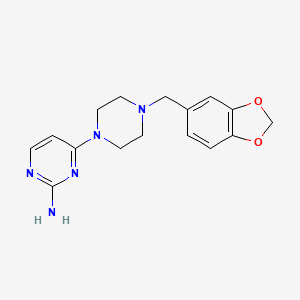
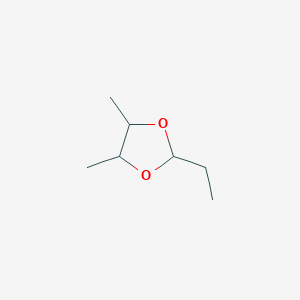
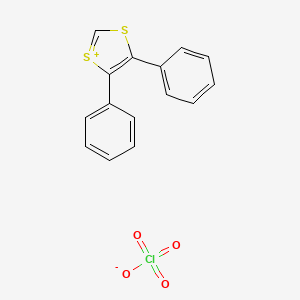
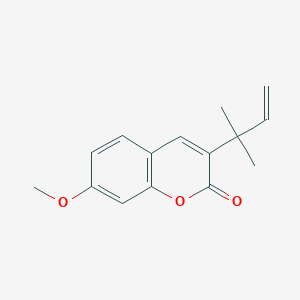
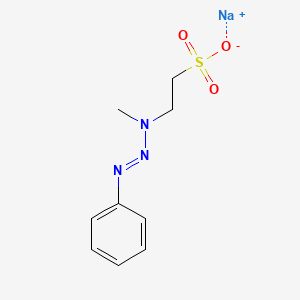
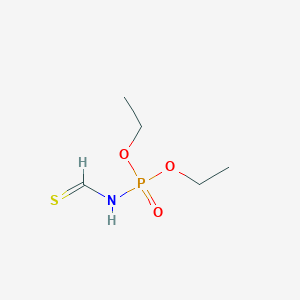
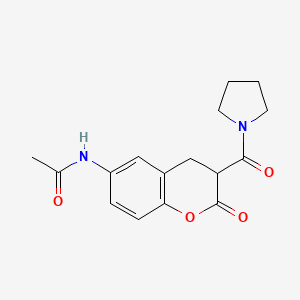

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
